molecular formula C25H23F4N3O5S B1239804 N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide

N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide

Cat. No.: B1239804
M. Wt: 553.5 g/mol
InChI Key: CCMGSJUWOVIJBX-AMVVHIIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide is a sulfonamide.

Scientific Research Applications

Chemical Analysis and Quality Control

  • Nonaqueous Capillary Electrophoresis : This method has been used for the separation of related substances, including compounds structurally similar to the specified benzamide derivative, for quality control in pharmaceuticals (Ye et al., 2012).

Pharmacological Research

  • CCK2 Receptor Antagonism : Related benzamide derivatives have been studied for their potential in treating gastro-oesophageal reflux disease (GORD), suggesting similar therapeutic applications for the specified compound (Barrett et al., 2012).

Synthesis and Development of Novel Compounds

  • Synthesis of Substituted Benzamides : Research includes synthesizing novel benzamide derivatives for potential applications in anti-inflammatory and anti-cancer therapies (Gangapuram & Redda, 2009).

Inhibitory Activities in Biochemical Processes

  • Heparanase Inhibition : Certain N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides have shown effective inhibition of heparanase, an enzyme involved in tumor metastasis and angiogenesis (Xu et al., 2006).

Material Science and Polymer Research

  • Synthesis of Semifluorinated Aromatic Polyamides : Related compounds have been used in the synthesis of new polyamides, with applications in material sciences for developing organo-soluble, thermally stable polymers (Bera et al., 2012).

Anticancer Research

  • Evaluation of Anticancer Properties : Research includes designing and synthesizing benzamide derivatives for assessing their anticancer activities against various cancer cell lines (Ravinaik et al., 2021).

Properties

Molecular Formula

C25H23F4N3O5S

Molecular Weight

553.5 g/mol

IUPAC Name

N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide

InChI

InChI=1S/C25H23F4N3O5S/c1-16-3-11-21(12-4-16)38(34,35)32(2)15-17-5-7-18(8-6-17)23(33)31-30-14-19-9-10-20(36-24(26)27)13-22(19)37-25(28)29/h3-14,24-25H,15H2,1-2H3,(H,31,33)/b30-14+

InChI Key

CCMGSJUWOVIJBX-AMVVHIIESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)OC(F)F)OC(F)F

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)OC(F)F)OC(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)OC(F)F)OC(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide
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N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide
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N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide
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